methyl N-(chloromethyl)-N-methylcarbamate

Catalog No.
S3344380
CAS No.
6807-44-9
M.F
C4H8ClNO2
M. Wt
137.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl N-(chloromethyl)-N-methylcarbamate

CAS Number

6807-44-9

Product Name

methyl N-(chloromethyl)-N-methylcarbamate

IUPAC Name

methyl N-(chloromethyl)-N-methylcarbamate

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

InChI

InChI=1S/C4H8ClNO2/c1-6(3-5)4(7)8-2/h3H2,1-2H3

InChI Key

VIAYKPRGTANQHW-UHFFFAOYSA-N

SMILES

CN(CCl)C(=O)OC

Canonical SMILES

CN(CCl)C(=O)OC

Methyl N-(chloromethyl)-N-methylcarbamate is an organic compound with the chemical formula C4H8ClNO2C_4H_8ClNO_2. It features a chloromethyl group attached to a methyl carbamate structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of both chlorine and carbamate functionalities suggests it may exhibit unique reactivity and biological properties.

Due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This reaction is significant in synthesizing other derivatives.
  • Decomposition: Under certain conditions, methyl N-(chloromethyl)-N-methylcarbamate may decompose to release toxic gases, particularly when exposed to strong acids or bases.
  • Reactivity with Amines: This compound can react with amines to form more complex carbamate derivatives, which may have enhanced biological activity.

Methyl N-(chloromethyl)-N-methylcarbamate exhibits various biological activities, particularly as an insecticide and herbicide. Its mechanism of action typically involves the inhibition of specific enzymes or disruption of cellular processes in target organisms. Additionally, its chlorinated structure may contribute to its potency as a biocide, making it effective against a range of pests and pathogens.

Several methods exist for synthesizing methyl N-(chloromethyl)-N-methylcarbamate:

  • Direct Chlorination: Methyl carbamate can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloromethyl group.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of N-methylcarbamate with chloromethyl methyl ether under basic conditions.
  • Substitution Reactions: Employing nucleophilic substitution with chloromethyl derivatives allows for the introduction of the chloromethyl group onto the carbamate backbone.

Methyl N-(chloromethyl)-N-methylcarbamate finds applications in various domains:

  • Agriculture: Utilized as a pesticide due to its insecticidal properties.
  • Pharmaceuticals: Investigated for potential use in drug development, particularly as a precursor for biologically active compounds.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other chemical compounds, particularly those requiring a chlorinated carbamate structure.

Research into the interaction of methyl N-(chloromethyl)-N-methylcarbamate with biological systems indicates that it may interact with specific enzymes involved in metabolic pathways. Studies have shown that this compound can inhibit acetylcholinesterase activity, leading to neurotoxic effects in certain organisms. Further investigations are needed to fully elucidate its interactions at the molecular level and potential side effects on non-target species.

Methyl N-(chloromethyl)-N-methylcarbamate shares structural similarities with several other compounds, which include:

Compound NameChemical FormulaUnique Features
Methyl N-(methoxymethyl)-N-methylcarbamateC5H11NO3C_5H_{11}NO_3Contains a methoxymethyl group instead of chlorine
tert-Butyl N-(chloromethyl)-N-methylcarbamateC8H16ClNO2C_8H_{16}ClNO_2Larger tert-butyl group provides steric hindrance
Methyl carbamateC3H7NO2C_3H_7NO_2Simplest form without chlorination
Ethyl N-(chloromethyl)-N-methylcarbamateC5H10ClNO2C_5H_{10}ClNO_2Ethyl group instead of methyl

Uniqueness

Methyl N-(chloromethyl)-N-methylcarbamate is unique due to its specific combination of chlorinated and carbamate functionalities, which enhances its reactivity and biological activity compared to similar compounds. Its ability to act as both an insecticide and a synthetic intermediate makes it particularly valuable in agricultural and pharmaceutical applications.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl (chloromethyl)methylcarbamate

Dates

Modify: 2024-04-15

Explore Compound Types